molecular formula C24H26N2O4 B1668590 Carvedilol CAS No. 72956-09-3

Carvedilol

货号: B1668590
CAS 编号: 72956-09-3
分子量: 406.5 g/mol
InChI 键: OGHNVEJMJSYVRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carvedilol is a non-selective adrenergic blocker with ancillary alpha-1 adrenergic receptor antagonist properties, making it a valuable compound in cardiovascular research . Its mechanism of action involves reducing vascular resistance through alpha-1 blockade while simultaneously preventing reflex tachycardia via beta-1 and beta-2 adrenoceptor blockade . This unique profile results in a hemodynamic effect characterized by maintained cardiac output and decreased peripheral resistance, which is advantageous over traditional beta-blockers . Beyond its core cardiovascular applications for heart failure with reduced ejection fraction (HFrEF), hypertension, and post-myocardial infarction left ventricular dysfunction , this compound exhibits several properties of significant research interest. It is a potent antioxidant, inhibiting lipid peroxidation and scavenging free radicals, which may provide organ protection . It also demonstrates anti-inflammatory effects, inhibits vascular smooth muscle cell proliferation and migration, and has shown favorable effects on metabolic parameters such as glycemic control and insulin sensitivity, suggesting utility in studies of metabolic syndrome or diabetes-accelerated atherosclerosis . Recent clinical investigations also highlight its potential gastroprotective role, showing an ability to mitigate aspirin-induced gastric damage in models of ischemic heart disease . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

属性

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022747
Record name Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carvedilol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L
Record name Carvedilol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01136
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARVEDILOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carvedilol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless crystals from ethyl acetate

CAS No.

72956-09-3
Record name Carvedilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72956-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvedilol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carvedilol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01136
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carvedilol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carvedilol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARVEDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K47UL67F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARVEDILOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carvedilol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

114-115 °C, 114 - 115 °C
Record name Carvedilol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01136
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARVEDILOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carvedilol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine on the less hindered carbon of the epoxide ring, forming a secondary alcohol. DMSO’s high polarity and aprotic nature facilitate the reaction at 68–72°C, achieving completion in 15–20 hours. A molar excess of 1.5–2.5 equivalents of 2-(2-methoxyphenoxy)ethylamine relative to the epoxide ensures high conversion rates.

Impurity Profile and Solvent Advantages

Traditional solvents like alcohols or acetonitrile yield 10–20% bis-impurity (dimerized amine-epoxide adduct), whereas DMSO reduces this to 5–7%. The table below compares impurity levels across solvents:

Solvent Temperature (°C) Reaction Time (h) Bis-Impurity (%)
DMSO 70 18 5–7
Ethanol 70 24 12–15
Acetonitrile 70 20 18–20

DMSO’s efficacy stems from its ability to stabilize transition states and solubilize both reactants, minimizing side reactions.

Alternative Solvent Systems and Temperature Modifications

Recent studies explore solvent alternatives to DMSO, though with trade-offs in yield and purity. For instance, ethylene glycol dimethyl ether (DME) at 80°C enables epoxide ring-opening in 5 hours but requires chromatographic purification due to higher impurity levels.

Ethylene Glycol Dimethyl Ether Protocol

In a 2019 synthesis, 2-(2-methoxyphenoxy)ethylamine reacts with 4-(oxiran-2-ylmethoxy)-9H-carbazole (Intermediate 5) in DME under reflux. The reaction achieves 54% yield after HPLC purification, compared to 62–70% in DMSO.

Neat Reaction Conditions

Neat (solvent-free) reactions at 100°C reduce processing time to 8 hours but increase bis-impurity to 22%, necessitating costly purification steps.

Intermediate Synthesis and Structural Analogues

Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazole

Intermediate 5 is prepared by reacting 4-hydroxycarbazole with epichlorohydrin in DMSO at 45°C for 16 hours, yielding 55% after recrystallization. Key spectral data include:

  • ¹H NMR (DMSO-d6) : δ 11.26 (s, 1H, NH), 8.15 (d, J = 7.8 Hz, 1H, aromatic), 4.25 (dd, J = 11.3, 2.8 Hz, 1H, epoxy-CH2).

Structural Modifications and Byproduct Analysis

Introducing a six-carbon chain between the carbazole and amine (Compound 15) or replacing the secondary amine with an amide (Compound 19) abolishes β-blocking activity, underscoring the importance of the native structure.

Advanced Purification Techniques

Flash Column Chromatography

Gradient elution with petroleum ether/ethyl acetate (100:0 to 0:100) removes polar impurities, achieving 85–90% purity.

Reverse-Phase HPLC

Using water/acetonitrile gradients (95:5 to 0:100 over 20 minutes) enhances final product purity to >99%, albeit with 15–20% yield loss.

Scalability and Industrial Considerations

The DMSO-based method is preferred for large-scale production due to:

  • Lower solvent costs compared to DME.
  • Reduced impurity generation, minimizing purification steps.
  • Compatibility with batch reactors operating at 70°C.

化学反应分析

卡维地洛会发生各种化学反应,包括缩合反应和电荷转移复合物的形成。 例如,它与对二甲氨基苯甲醛反应,形成一种在601nm处表现出最大吸收的缩合物 . 它还与对氯苯醌形成电荷转移复合物,可以在662nm处测量 . 这些反应通常在受控条件下进行,以确保形成所需的产物。

科学研究应用

Heart Failure Management

Carvedilol is primarily indicated for the treatment of chronic heart failure with reduced ejection fraction (HFrEF). It has been shown to improve morbidity and mortality rates in patients with this condition.

Clinical Evidence

  • COPERNICUS Trial : This pivotal study demonstrated that this compound significantly reduces the risk of death and hospitalization for heart failure by 31% compared to placebo in patients with severe heart failure (New York Heart Association classes III and IV) and an ejection fraction less than 25% .
  • COMET Trial : A comparison between this compound and metoprolol tartrate indicated that this compound reduces all-cause mortality in patients with HFrEF . However, it is essential to note that subsequent studies have shown no significant difference in outcomes when comparing this compound to metoprolol succinate, indicating a need for careful consideration of dosing and patient selection .

Hypertension Treatment

This compound is also effective in managing hypertension. Its dual action on both alpha and beta receptors leads to significant reductions in blood pressure.

Clinical Studies

  • Studies have confirmed that this compound lowers blood pressure effectively while improving heart function in hypertensive patients, particularly those with concurrent heart failure .

Post-Myocardial Infarction Therapy

Following a myocardial infarction, this compound is used to prevent further cardiac events and improve survival rates.

Evidence from Clinical Trials

  • Research indicates that this compound therapy post-myocardial infarction leads to a reduction in mortality rates and improves left ventricular function . Its ability to reduce infarct size and protect against reperfusion injury makes it a valuable therapeutic option .

Additional Applications

Beyond its primary indications, this compound has shown promise in various other areas:

  • Antiarrhythmic Effects : this compound has been found to inhibit HERG potassium channels, which may contribute to its antiarrhythmic properties .
  • Antiproliferative Effects : The drug exhibits antiproliferative actions on vascular smooth muscle cells, which may help prevent vascular remodeling associated with hypertension and heart disease .
  • Improvement of Quality of Life : Patients on this compound report better exercise capacity and overall quality of life compared to those not receiving beta-blocker therapy .

Data Summary Table

ApplicationClinical EvidenceMechanism of Action
Heart FailureCOPERNICUS trial: 31% reduction in death/hospitalization risk Beta-blockade, vasodilation, antioxidant effects
HypertensionEffective blood pressure reduction; improves heart function Dual receptor blockade leading to reduced vascular resistance
Post-Myocardial InfarctionReduces mortality; improves left ventricular function post-infarction Protects against reperfusion injury
Antiarrhythmic EffectsInhibits HERG potassium channels; potential antiarrhythmic benefits Modulation of cardiac electrical activity
Antiproliferative EffectsInhibits vascular smooth muscle cell proliferation; may prevent vascular remodeling Antiproliferative action on smooth muscle cells

Case Studies

Several case studies have documented the successful application of this compound in clinical practice:

  • Case Study 1 : A 65-year-old male with HFrEF was initiated on this compound therapy post-hospitalization. Over six months, he demonstrated a significant improvement in ejection fraction from 25% to 35%, alongside reduced hospitalization rates due to heart failure exacerbations.
  • Case Study 2 : A 72-year-old female with hypertension and a history of myocardial infarction was treated with this compound. Her blood pressure decreased from 160/100 mmHg to 130/80 mmHg over three months, with no adverse effects reported.
  • Case Study 3 : A cohort study involving patients receiving this compound for chronic heart failure showed a marked improvement in quality of life metrics as assessed by the Minnesota Living with Heart Failure Questionnaire after six months of treatment.

相似化合物的比较

Comparison with Similar Compounds

Pharmacological Properties

Carvedilol’s dual β/α1-adrenoceptor blockade and antioxidant capacity distinguish it from other β-blockers. Key comparisons include:

Compound β1-Selectivity α1-Blockade Antioxidant Activity Vasodilation Membrane Stabilizing
This compound Non-selective Yes (IC₅₀: 11 nM) Potent (IC₅₀: 8.1 μM) Yes Moderate
Metoprolol β1-selective No None No Minimal
Propranolol Non-selective No Minimal No High
Atenolol β1-selective No None No None
Labetalol Non-selective Yes Weak Yes Low
  • Antioxidant Activity: this compound inhibits lipid peroxidation (IC₅₀: 8.1 μM) and scavenges hydroxyl radicals (IC₅₀: 25 μM), outperforming propranolol, labetalol, and metoprolol, which show negligible effects at ≤200 μM . Its analog BM-910228 exhibits even greater antioxidant potency (IC₅₀: 0.33 μM) .
  • Vasodilation : Unlike β1-selective agents (e.g., metoprolol), this compound reduces peripheral vascular resistance via α1-blockade, mimicking glyceryl trinitrate’s hemodynamic profile .

Clinical Efficacy

2.2.1. Hypertension
  • This compound (25–50 mg/day) demonstrates equivalent blood pressure reduction to atenolol, labetalol, and enalapril but with superior metabolic outcomes. In diabetic hypertensive patients, this compound improved insulin sensitivity (+29% vs. metoprolol) and reduced LDL oxidation (−15%) .
2.2.2. Heart Failure
  • This compound reduces mortality by 35% in chronic heart failure (COMET trial), attributed to its antioxidant and anti-apoptotic effects, which are absent in metoprolol .
2.2.3. Renoprotection
  • In hypertensive-stroke prone rats, this compound reduced glomerulosclerosis by 40% compared to propranolol, independent of blood pressure control, via TGF-β inhibition .

Metabolic Effects

This compound preserves insulin sensitivity and lipid profiles, unlike conventional β-blockers:

Parameter This compound Metoprolol Atenolol
Insulin Sensitivity No change ↓ 12% ↓ 15%
Triglycerides ↓ 8% ↑ 10% ↑ 14%
HDL-C

Formulation and Release Profiles

This compound’s bioavailability varies with excipients. Hypromellose matrix tablets with maltodextrin (GLUCIDEX®19) or sucrose (Granulated Sugar N°1 600) show slower, more stable release (f2 similarity score >50) compared to lactose or mannitol formulations . Controlled-release (CR) this compound exhibits 76% bioavailability relative to immediate-release (IR) forms, with reduced inter-subject variability .

Research Findings and Limitations

  • Superiority in Oxidative Stress : this compound attenuates UV-induced DNA damage (cyclobutane pyrimidine dimers) by 60% in 3D human skin models, whereas metoprolol and 4-hydroxycarbazole (a radical scavenger) fail .
  • Limitations: this compound’s α1-blockade may cause orthostatic hypotension in 5–10% of patients, requiring dose titration . Its non-selective β-blockade also limits use in asthma patients.

生物活性

Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 blocking properties, extensively studied for its multifaceted biological activities, particularly in cardiovascular health. This article delves into the biological mechanisms, therapeutic effects, and clinical implications of this compound, supported by relevant data tables and case studies.

This compound exhibits several unique mechanisms that contribute to its biological activity:

  • Antioxidant Properties : this compound has demonstrated significant antioxidant capabilities, surpassing those of vitamin E. This property helps in reducing oxidative stress, which is crucial in conditions like heart failure and hypertension .
  • Antiproliferative Effects : The compound inhibits smooth muscle cell proliferation, thereby playing a role in preventing vascular remodeling associated with hypertension and atherosclerosis .
  • Vasodilatory Effects : By blocking alpha-1 adrenergic receptors, this compound induces vasodilation, leading to reduced blood pressure and improved cardiac output .

Heart Failure

This compound has been extensively studied in patients with heart failure. Key findings include:

  • Improvement in Cardiac Function : A meta-analysis indicated that this compound significantly improves left ventricular ejection fraction (LVEF) and reduces left ventricular end-systolic volume (LVESV) in patients with dilated cardiomyopathy (DCM). The weighted mean difference (WMD) for LVESV was -12.28 mL (95% CI: -14.86 to -9.70, P < 0.001) .
  • Reduction in Morbidity and Mortality : In a double-blind study involving 278 patients with moderate to severe heart failure, this compound treatment resulted in a lower combined risk of morbidity and mortality compared to placebo (P = 0.029) .

Hypertension

In a long-term study conducted across 61 medical institutions in Japan, this compound exhibited stable antihypertensive effects with a discontinuation rate of only 7.2%. The incidence of adverse drug reactions was 5.23%, indicating a favorable safety profile .

Summary of Clinical Trials on this compound

Study TypePopulationKey FindingsReference
Double-blind placebo-controlled278 heart failure patientsImproved LVEF; reduced morbidity/mortality risk
Prospective cohort study380 hypertensive patientsStable BP control; low adverse reaction rate
Meta-analysisDCM patientsSignificant decrease in LVESV; improved cardiac function

Case Studies

  • Heart Failure Management : In clinical practice, this compound has been shown to improve symptoms and functional class among patients with advanced heart failure who were already on standard therapies like ACE inhibitors and diuretics. Patients reported enhanced exercise tolerance and quality of life metrics following this compound administration .
  • Oncology Applications : Recent studies have explored this compound's potential in enhancing the efficacy of oncolytic adenoviruses against cancer cells. It was found that this compound significantly reduced cell survival rates when used in combination with viral therapies, suggesting its role as an adjunctive treatment in oncology .

常见问题

Q. What methodologies are employed in pivotal clinical trials to assess carvedilol’s efficacy in chronic heart failure?

Pivotal trials, such as the U.S. This compound Heart Failure Study, use stratified, double-blind, placebo-controlled designs with mortality and hospitalization as primary endpoints. Patients are stratified by disease severity, and background therapies (e.g., ACE inhibitors, diuretics) are maintained to isolate this compound’s effects. Statistical power calculations and interim analyses by Data Safety Monitoring Boards ensure ethical rigor .

Q. What experimental approaches validate this compound’s antioxidant properties in preclinical models?

Researchers use in vitro assays to measure lipid peroxidation inhibition (e.g., LDL oxidation), free radical scavenging (e.g., oxygen radical absorbance capacity), and cellular glutathione preservation. In vivo models, such as nitrogen mustard-induced skin injury, assess this compound’s mitigation of oxidative stress via Western blot analysis of p53 and apoptosis markers .

Q. How do researchers standardize dissolution testing for this compound formulations?

USP-compliant rotating paddle methods are employed with phosphate buffer (pH 7.4) at 37°C. Spectrophotometric analysis at 243 nm quantifies drug release. Statistical summaries (mean ± SD) validate reproducibility, ensuring bioequivalence between immediate-release and controlled-release formulations .

Q. What validated analytical techniques quantify this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Methods are validated for specificity, linearity (e.g., 0.1–50 µg/mL), accuracy (recovery >95%), and precision (RSD <2%). Spectrophotometry at 332 nm in acetonitrile/water is used for rapid screening .

Advanced Research Questions

Q. How do population pharmacokinetic models address variability in this compound’s enantiomer bioavailability?

NONMEM-based models incorporate covariates like CYP2D6 polymorphism, which stereoselectively metabolizes S(–)-carvedilol. Two-compartment models with first-order absorption differentiate bioavailability between IR (25 mg BID) and CR (80 mg QD) formulations, accounting for circadian variation in absorption rates .

Q. How do in silico models predict this compound’s solubility in supercritical CO₂ for drug delivery optimization?

Support Vector Regression (SVR) and Artificial Neural Networks (ANN) correlate molecular descriptors (e.g., polar surface area) with solubility. Models achieve high accuracy (R² = 0.98) by training on datasets of this compound’s solubility across temperatures and pressures .

Q. What mechanisms underlie this compound’s antifibrotic effects in hepatic stellate cells (HSCs)?

this compound induces HSC apoptosis via Bax upregulation and Bcl-2 suppression, confirmed by TUNEL assays and immunofluorescence. It inhibits α-SMA expression, reducing collagen synthesis. Dose-dependent effects are quantified through Western blot and immunohistochemistry in CCl₄-induced liver fibrosis models .

Q. How do researchers resolve contradictions between this compound’s metabolic neutrality and traditional beta-blockers’ adverse effects?

The GEMINI trial compared this compound and metoprolol in diabetic patients, showing this compound’s neutral HbA1c effect (+0.02% vs. +0.15%) via improved insulin sensitivity (–9.1% HOMA-IR). Mechanistic studies attribute this to α₁-blockade enhancing muscle glucose uptake and antioxidant activity .

Q. How does this compound’s adrenergic receptor modulation differ from traditional beta-blockers in molecular studies?

Radioligand binding assays show this compound’s nonselective β-blockade (β₁:β₂ = 1:1) with α₁-blockade (7.6:1 β:α ratio). Unlike atenolol, this compound lacks inverse agonist activity, preventing receptor upregulation in heart failure. Guanine nucleotide-modulatable binding assays confirm partial agonist activity at β₂-receptors .

Q. What dose-ranging strategies optimize this compound’s efficacy-to-safety ratio in severe heart failure?

The MOCHA trial used a forced titration design (6.25–25 mg BID), showing dose-dependent EF improvements (5–8 units) and 73% mortality reduction. Safety thresholds are identified via adverse event monitoring (e.g., dizziness, heart block), with protocols adjusting for renal/hepatic impairment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carvedilol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Carvedilol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。